molecular formula C8H11N3 B13329531 4-(Azetidin-3-ylmethyl)pyrimidine

4-(Azetidin-3-ylmethyl)pyrimidine

Cat. No.: B13329531
M. Wt: 149.19 g/mol
InChI Key: KOTKOTHRTHCTQC-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine moiety. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of an azetidine ring into the pyrimidine structure can enhance the compound’s pharmacological properties, making it a valuable target for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-ylmethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the use of a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another approach involves the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes such as the use of catalytic systems or continuous flow reactors. These methods ensure high yields and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

4-(Azetidin-3-ylmethyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate receptor activity can also contribute to its therapeutic effects in various diseases.

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-3-ylmethyl)pyrimidine stands out due to the presence of the azetidine ring, which can enhance its pharmacological properties and provide unique interactions with biological targets. This structural modification can lead to improved efficacy and reduced side effects compared to other pyrimidine derivatives.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)pyrimidine

InChI

InChI=1S/C8H11N3/c1-2-9-6-11-8(1)3-7-4-10-5-7/h1-2,6-7,10H,3-5H2

InChI Key

KOTKOTHRTHCTQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=NC=NC=C2

Origin of Product

United States

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